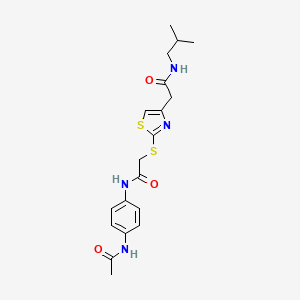
N-(4-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H24N4O3S2 and its molecular weight is 420.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features an acetamidophenyl group, a thiazole moiety, and an isobutylamino group, suggesting diverse interactions with biological targets.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Acetamidophenyl Group | Provides potential for hydrogen bonding and hydrophobic interactions. |
| Thiazole Moiety | Known for its biological activity, particularly in antimicrobial and anticancer applications. |
| Isobutylamino Group | Enhances the lipophilicity and may facilitate membrane penetration. |
Anticancer Potential
Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that this compound acts as an inhibitor of certain protein kinases involved in cancer progression. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound's mechanism of action appears to involve the modulation of cellular signaling pathways critical for regulating cell growth and apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The minimum inhibitory concentrations (MICs) reported range from 0.31 to 5.0 µg/mL, indicating potent antimicrobial effects. The compound's bactericidal mode of action was confirmed through minimum bactericidal concentration (MBC) assays.
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of this compound on HeLa cells, revealing a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment. The study suggested that the compound induces apoptosis, as evidenced by increased caspase activity.
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited larger inhibition zones compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Acetamidophenol : Reaction of 4-aminophenol with acetic anhydride.
- Introduction of Isobutylamino Group : Reacting the acetamidophenol with isobutylamine.
- Thiazole Moiety Attachment : Coupling with thiazole derivatives via thioether formation.
属性
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-12(2)9-20-17(25)8-16-10-27-19(23-16)28-11-18(26)22-15-6-4-14(5-7-15)21-13(3)24/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,25)(H,21,24)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWOMYWOPBUGNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














